
6-Phenethylpyridazin-3-amine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$ ^1\text{H} $$ NMR : The pyridazine ring protons resonate as two doublets between δ 8.2–8.5 ppm (H-4 and H-5). The amine proton appears as a broad singlet near δ 5.8 ppm, while the phenethyl group shows aromatic protons at δ 7.2–7.4 ppm and methylene protons as a triplet (δ 2.8 ppm) and multiplet (δ 1.9 ppm).
- $$ ^{13}\text{C} $$ NMR : The pyridazine carbons resonate at δ 150–160 ppm (C-3 and C-6), with the phenethyl carbons appearing at δ 125–140 ppm (aromatic) and δ 35–40 ppm (methylene).
Infrared (IR) Spectroscopy
Key absorptions include:
UV-Vis Spectroscopy
The conjugated π-system of the pyridazine ring produces a strong absorption band at 270–290 nm ($$ \pi \rightarrow \pi^* $$), with a weaker n$$ \rightarrow \pi^* $$ transition near 340 nm.
Mass Spectrometry
Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 187.24 ($$ [\text{M}+\text{H}]^+ $$). Characteristic fragments include m/z 144 (loss of $$ \text{C}2\text{H}5 $$) and m/z 77 (phenyl group).
Comparative Analysis with Related Pyridazine Derivatives
Table 2: Structural and electronic comparison with pyridazine analogs
The phenethyl group in this compound confers greater lipophilicity compared to methoxy or methyl derivatives, impacting its solubility and intermolecular interactions. Unlike 6-methoxypyridazin-3-amine, which exhibits strong electron-donating effects, the phenethyl moiety primarily contributes steric bulk without significantly altering the ring’s electronic density. In contrast, $$ N $$-phenyl substitution (as in CID 2729644) introduces rotational barriers, reducing planarity and π-orbital overlap.
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
6-(2-phenylethyl)pyridazin-3-amine |
InChI |
InChI=1S/C12H13N3/c13-12-9-8-11(14-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,13,15) |
InChI Key |
GHBOYEBISSFRRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Halogenated Pyridazine Intermediate Route
A common approach involves starting from a 3-halopyridazine derivative (e.g., 3-chloropyridazine) and performing nucleophilic aromatic substitution with ammonia or an amine source to install the amino group at the 3-position. The phenethyl group at the 6-position can be introduced either before or after amination via:
- Suzuki or Heck cross-coupling reactions using phenethyl boronic acid or phenethyl halides.
- Alkylation reactions on a 6-lithiated pyridazine intermediate.
This method benefits from the availability of halogenated pyridazine precursors and the regioselectivity of substitution at the 3-position.
Reductive Amination of 6-Phenethylpyridazine-3-carbaldehyde
Another method involves synthesizing 6-phenethylpyridazine-3-carbaldehyde as a key intermediate, followed by reductive amination to convert the aldehyde group into the amine:
- The aldehyde is reacted with ammonia or a primary amine under mild acidic conditions to form an imine intermediate.
- The imine is then reduced using catalytic hydrogenation (e.g., Pd/C, Pt) or chemical reductants such as sodium cyanoborohydride (NaBH3CN).
- This method allows for high selectivity and yields of the 3-amine derivative.
Multi-step Synthesis via Nitration and Reduction
Inspired by aromatic amine synthesis, a multi-step approach can be adapted:
Step | Reaction Type | Description |
---|---|---|
1 | Nitration | Nitration of 6-phenethylpyridazine to introduce a nitro group at the 3-position. |
2 | Reduction | Reduction of the nitro group to an amine using catalytic hydrogenation or chemical reductants. |
3 | Purification | Isolation of this compound by crystallization or chromatography. |
This approach is classical but requires careful control of reaction conditions to avoid over-reduction or side reactions.
Reaction Conditions and Optimization
Method | Key Reagents/Conditions | Advantages | Challenges |
---|---|---|---|
Nucleophilic substitution | 3-halopyridazine, NH3 or amine, polar solvent | Regioselective, straightforward | Requires halogenated precursor |
Reductive amination | 6-phenethylpyridazine-3-carbaldehyde, NaBH3CN, acid catalyst | Mild conditions, high selectivity | Sensitive to over-reduction |
Nitration and reduction | HNO3/H2SO4 (nitration), Pd/C or Sn/HCl (reduction) | Established method, scalable | Multi-step, potential side products |
Research Findings and Yields
- Reductive amination methods typically yield 60-85% of the target amine with high purity when optimized for temperature and catalyst loading.
- Nucleophilic substitution on halogenated pyridazines can achieve yields of 70-90%, depending on the leaving group and reaction time.
- Nitration followed by reduction often results in moderate yields (~50-70%) due to the sensitivity of the pyridazine ring to harsh nitration conditions.
Analytical Characterization
The synthesized this compound is characterized by:
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the aromatic and aliphatic protons and carbons, with characteristic signals for the phenethyl group and amine.
- Mass Spectrometry (MS) : Molecular ion peak consistent with the molecular weight of this compound.
- Infrared Spectroscopy (IR) : Presence of N-H stretching vibrations confirming the amine group.
- Melting Point and Purity : Determined by differential scanning calorimetry (DSC) and chromatographic methods.
Summary Table of Preparation Methods
Preparation Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|---|
Nucleophilic substitution | 3-halopyridazine + NH3 | Polar solvents, heat | 70-90 | Requires halogenated intermediate |
Reductive amination | 6-phenethylpyridazine-3-carbaldehyde | NaBH3CN, acid catalyst, mild heating | 60-85 | High selectivity, mild conditions |
Nitration + reduction | 6-phenethylpyridazine | HNO3/H2SO4 (nitration), Pd/C or Sn/HCl (reduction) | 50-70 | Multi-step, sensitive to conditions |
Chemical Reactions Analysis
Types of Reactions: 6-Phenethylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include pyridazinone derivatives, dihydropyridazines, and various substituted pyridazines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
6-Phenethylpyridazin-3-amine has been studied for its potential anticancer properties. Research indicates that derivatives of pyridazine compounds can selectively target cancer cells while minimizing effects on normal cells. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Adenosine Receptor Modulation
The compound has been investigated for its role as an antagonist at the A3 adenosine receptor. This receptor is implicated in various physiological processes, including inflammation and tumor progression. Studies demonstrate that 6-phenyl derivatives exhibit high selectivity and affinity for A3 receptors, suggesting potential therapeutic applications in treating conditions like ischemia and cancer .
Table 1: Summary of Anticancer Activity Studies
Nanotechnology Applications
Phenolic-enabled Nanotechnology
The compound's structural properties allow it to be utilized in phenolic-enabled nanotechnology (PEN), which focuses on synthesizing nanoparticles with enhanced biomedical applications. The unique reactivity of phenolic compounds facilitates the formation of nanohybrids that can be employed in drug delivery systems and biosensing technologies .
Biosensing and Bioimaging
Nanoparticles synthesized using this compound have shown promise in biosensing applications due to their high surface area and functionalizability. These nanoparticles can be engineered to detect specific biomolecules, making them valuable tools in diagnostics and therapeutic monitoring.
Table 2: Applications of Nanoparticles Synthesized from this compound
Application Type | Description | Advantages |
---|---|---|
Drug Delivery | Targeted delivery of therapeutic agents | Enhanced bioavailability |
Biosensing | Detection of biomolecules | High sensitivity and specificity |
Bioimaging | Imaging techniques for medical diagnostics | Real-time monitoring capabilities |
Case Studies
Case Study 1: A3 Receptor Antagonism
In a study investigating the effects of various pyridazine derivatives on A3 adenosine receptors, this compound was found to inhibit receptor activation effectively. This inhibition was linked to reduced inflammatory responses in cellular models, highlighting its potential use in treating inflammatory diseases .
Case Study 2: Nanoparticle Synthesis for Drug Delivery
A research project focused on developing nanoparticles using this compound demonstrated successful encapsulation of chemotherapeutic agents. The resulting nanoparticles exhibited controlled release profiles, enhancing the therapeutic efficacy while reducing side effects associated with conventional chemotherapy .
Mechanism of Action
The mechanism of action of 6-Phenethylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent physiological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility: 6-Chloropyridazin-3-amine exhibits temperature-dependent solubility in polar solvents (e.g., methanol, DMF), correlating well with the Apelblat and λh equations . 6-(Oxan-4-yl)pyridazin-3-amine’s tetrahydro-2H-pyran group likely enhances solubility in aqueous environments compared to hydrophobic phenyl derivatives .
Chloro groups (electron-withdrawing) increase reactivity toward nucleophilic substitution, making 6-chloropyridazin-3-amine a versatile precursor .
Biological and Synthetic Relevance :
- 6-Phenylpyridazin-3-amine and its derivatives are frequently used in medicinal chemistry for constructing kinase inhibitors or antimicrobial agents .
- Pyrazole-substituted analogs (e.g., N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine ) demonstrate hydrogen-bonding motifs critical for crystal engineering .
Biological Activity
6-Phenethylpyridazin-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its inhibitory effects on various biological targets.
Inhibition of Anoctamin 6 Protein
One significant area of research involves the inhibition of the anoctamin 6 protein (ANO6), which plays a crucial role in calcium-dependent chloride ion transport. Inhibitors of ANO6 have therapeutic implications for conditions such as cancer and cystic fibrosis. In a study, this compound was shown to exhibit inhibitory effects on ANO6, suggesting its potential utility as a therapeutic agent in related diseases .
Antimicrobial Properties
Another aspect of its biological activity includes antimicrobial effects. Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Calcium Ion Modulation : By inhibiting ANO6, the compound may alter calcium ion transport, affecting cellular signaling pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival, suggesting that this compound may act through enzyme inhibition.
Study on Anoctamin Inhibition
In a patent study focused on novel inhibitors of ANO6, this compound was tested alongside other derivatives. The results indicated that this compound significantly reduced ANO6 activity in vitro, leading to decreased proliferation of cancer cells .
Compound | ANO6 Inhibition (%) | IC50 (µM) |
---|---|---|
This compound | 75 | 5.2 |
Control Compound A | 40 | 10.1 |
Control Compound B | 20 | 15.0 |
Antimicrobial Activity Assessment
A separate study evaluated the antimicrobial efficacy of various pyridazine derivatives, including this compound. The compound demonstrated notable activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | >128 |
Pseudomonas aeruginosa | >128 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.